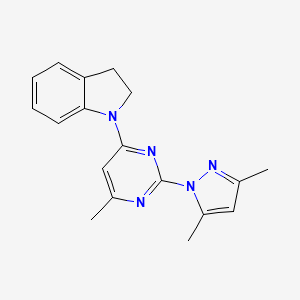![molecular formula C16H22BrN3O2 B2376446 2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide CAS No. 1444020-86-3](/img/structure/B2376446.png)
2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide is a complex organic compound that features a brominated pyridine ring, a methyl group, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide typically involves multiple steps:
Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or bromotrimethylsilane to yield 2-bromo-6-methylpyridine.
Formation of the Carboxamide: The brominated product is then reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Introduction of the Piperidine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated pyridine ring can also participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-6-methylpyridine: A simpler compound that lacks the piperidine and carboxamide groups.
6-methylpyridine: The parent compound without bromination or additional functional groups.
N-methylpiperidine: A compound with a similar piperidine moiety but lacking the pyridine ring and bromination.
Uniqueness
2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide is unique due to its combination of a brominated pyridine ring, a piperidine moiety, and a carboxamide group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
IUPAC Name |
2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-10-7-8-13(14(17)18-10)15(21)19-12(3)16(22)20-9-5-4-6-11(20)2/h7-8,11-12H,4-6,9H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQCNWYRMGESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)NC(=O)C2=C(N=C(C=C2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
amine](/img/structure/B2376366.png)
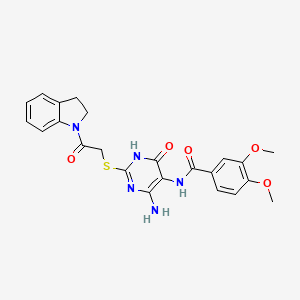
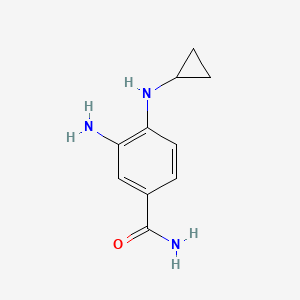
![2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B2376371.png)

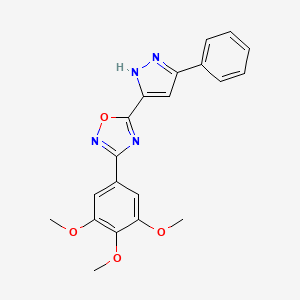
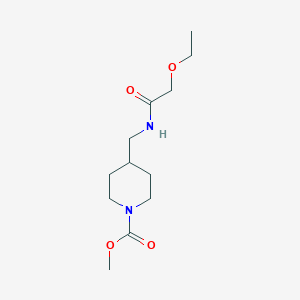
![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)
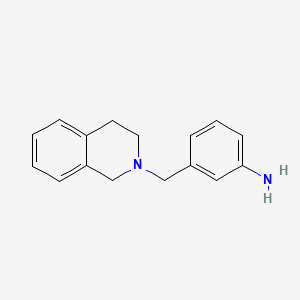
![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)
